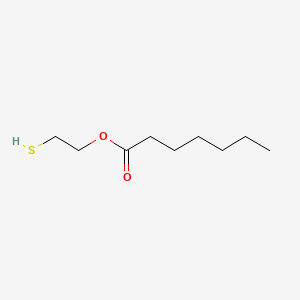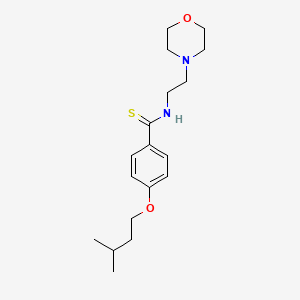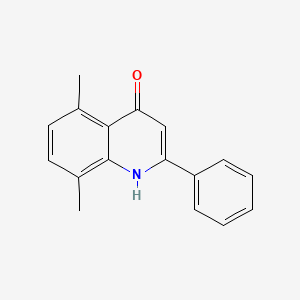
5,8-Dimethyl-4-hydroxy-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through several methods. One common approach involves the condensation of aniline derivatives with ketones, followed by cyclization. For instance, the reaction of 2-aminobenzophenone with acetone under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 5,8-Dimethyl-2-phenylquinoline-4-one.
Reduction: 5,8-Dimethyl-4-amino-2-phenylquinoline.
Substitution: Halogenated derivatives such as this compound bromide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation .
Comparación Con Compuestos Similares
4-Hydroxy-2-phenylquinoline: Shares a similar quinoline core but lacks the dimethyl substitutions.
2-Phenyl-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Hydroxy-7-methoxy-2-phenylquinoline: Features a methoxy group at the 7-position.
Uniqueness: 5,8-Dimethyl-4-hydroxy-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Propiedades
Número CAS |
860234-75-9 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
5,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-9-12(2)17-16(11)15(19)10-14(18-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
MYFSYACRMCILRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


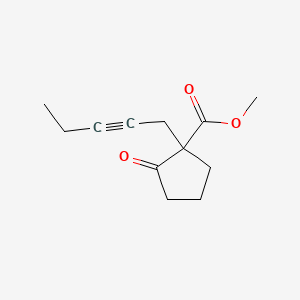


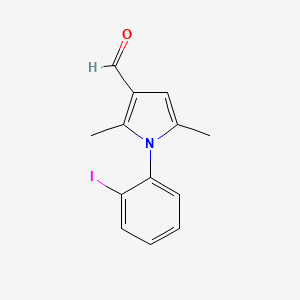
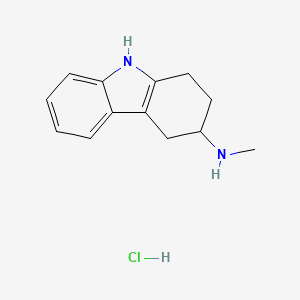
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
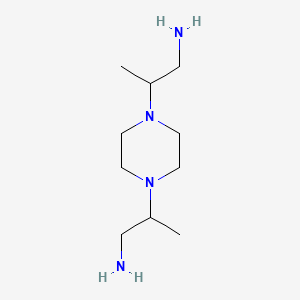

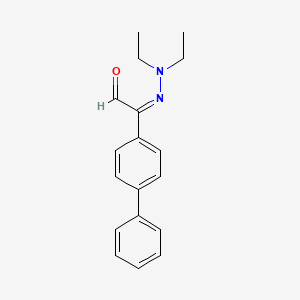

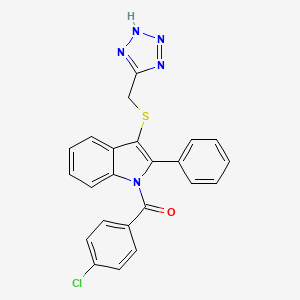
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
